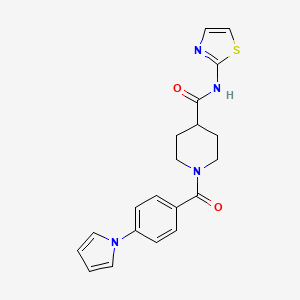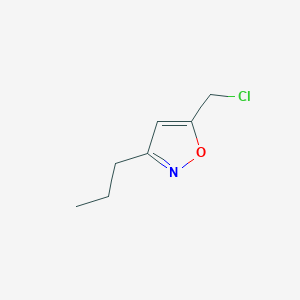
3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid is an organic compound belonging to the class of thiophenes, which are sulfur-containing heterocycles This compound is characterized by the presence of a benzyloxy group at the third position, two chlorine atoms at the fourth and fifth positions, and a carboxylic acid group at the second position of the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of Chlorine Atoms: Chlorination of the thiophene ring can be achieved using reagents such as sulfuryl chloride (SO2Cl2) or chlorine gas (Cl2) under controlled conditions.
Attachment of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyloxy halide reacts with the thiophene ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where the thiophene ring is treated with carbon dioxide (CO2) in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thiophene ring is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atoms in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol-substituted thiophenes.
科学的研究の応用
3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of thiophene derivatives with biological systems, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the benzyloxy and dichloro groups can influence the compound’s binding affinity and selectivity towards its targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further contributing to its biological activity.
類似化合物との比較
3-(Benzyloxy)-thiophene-2-carboxylic acid: Lacks the chlorine atoms, which may result in different reactivity and biological activity.
4,5-Dichlorothiophene-2-carboxylic acid: Lacks the benzyloxy group, which can affect its solubility and interaction with biological targets.
3-(Methoxy)-4,5-dichlorothiophene-2-carboxylic acid: The methoxy group can alter the compound’s electronic properties compared to the benzyloxy group.
Uniqueness: 3-(Benzyloxy)-4,5-dichlorothiophene-2-carboxylic acid is unique due to the combination of the benzyloxy group, dichloro substituents, and the carboxylic acid group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
4,5-dichloro-3-phenylmethoxythiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3S/c13-8-9(10(12(15)16)18-11(8)14)17-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWLJQJVQHYFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(SC(=C2Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(aminomethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2738611.png)

![N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2738613.png)



![N-(cyanomethyl)-N-ethyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2738620.png)
![N-(3,4-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2738621.png)
![2-(2-fluorophenoxy)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B2738623.png)

![2,2,2-trifluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2738628.png)


![6-methyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2738632.png)
